4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine
Overview
Description
4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C11H10ClN3 and its molecular weight is 219.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinases (cdks), which play a crucial role in cell cycle progression .
Mode of Action
It’s suggested that similar compounds bind directly to their targets, resulting in the suppression of downstream signaling pathways .
Biochemical Pathways
Similar compounds have been found to inhibit cell proliferation by blocking cell cycle progression .
Result of Action
Similar compounds have been found to inhibit cell proliferation by inducing cellular apoptosis .
Action Environment
It’s worth noting that the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
Biochemical Analysis
Biochemical Properties
4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with cyclin-dependent kinases (CDKs), specifically CDK6 and CDK9 . These enzymes are crucial for cell cycle regulation and transcription. The compound binds to the active sites of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit cell proliferation by blocking cell cycle progression and inducing apoptosis . This compound affects various cell types, including cancer cells, by disrupting the normal function of CDKs. Additionally, it influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the inhibition of CDK9 results in the suppression of transcriptional elongation, which is critical for the expression of genes involved in cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of CDK6 and CDK9 . The compound binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their substrates. This inhibition leads to the arrest of the cell cycle at the G1 phase and induces apoptosis. The binding interactions involve key amino acid residues within the active site of the kinases, forming a stable complex that hinders their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Enzymes such as cytochrome P450 play a crucial role in its metabolism, influencing the levels of active and inactive metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to penetrate tissues and reach target sites.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to reach the nucleus to inhibit CDKs effectively. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-pyridin-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-8(2)14-11(15-10(7)12)9-5-3-4-6-13-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZNLKLHMMORIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241003 | |
Record name | 4-Chloro-5,6-dimethyl-2-(2-pyridinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204394-63-8 | |
Record name | 4-Chloro-5,6-dimethyl-2-(2-pyridinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204394-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5,6-dimethyl-2-(2-pyridinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.